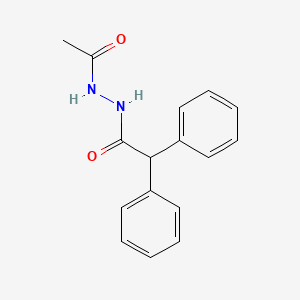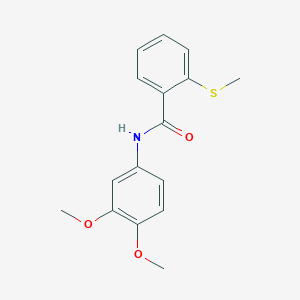![molecular formula C16H21F3N2O B5786619 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies suggest that this compound interacts with multiple targets in the cell, including ion channels, receptors, and enzymes. This compound has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to modulate the activity of GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. In the brain, this compound modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using various assays. This compound also has a high affinity for its targets, which makes it a potent inhibitor. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. This compound also has low solubility in water, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its efficacy and safety. Another area of research is its potential as a treatment for psychiatric disorders. This compound has shown promising results in preclinical studies, but more research is needed to determine its efficacy and safety in humans. Additionally, this compound can be used as a tool compound to study the function of ion channels and neurotransmitter receptors, which can lead to the discovery of new drug targets.
Synthesemethoden
The synthesis of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is its anticancer activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its antipsychotic and anxiolytic effects. It has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of psychiatric disorders.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-15(2,3)14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIAGKXHQPTFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)




![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)